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Compound of Interest

Compound Name: 4-Nitroisoxazole

Cat. No.: B072013

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-nitroisoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives
exhibiting a range of biological activities, including antibacterial and anticancer properties. A
thorough understanding of the three-dimensional structure of these molecules is paramount for
elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray
crystallography stands as the definitive technique for providing precise atomic coordinates,
bond lengths, bond angles, and intermolecular interactions, thereby offering unparalleled
insights into the molecular architecture of 4-nitroisoxazole derivatives. This guide provides a
comprehensive overview of the structural analysis of this important class of compounds,
detailing experimental protocols and presenting key crystallographic data.

Data Presentation: Crystallographic Parameters of
4-Nitroisoxazole Derivatives

The following tables summarize the key crystallographic data for selected 4-nitroisoxazole
derivatives, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-3-phenylisoxazole and its
Derivatives.
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3-(4- 3-(4- 3.4
4-Nitro-3- chlorophenyl)- bromophenyl)-
. iodophenyl)-4-
Parameter phenylisoxazol 4- 4- L
o L nitroisoxazole
e[1] nitroisoxazole nitroisoxazole
(5ni2]
(5p)[2] (5a)[2]

CCDC No. Not provided 2130131 2130134 2153382
Chemical

CoHesN203 CoHsCIN20s3 CoHsBrN203 CoHsIN203
Formula
Formula Weight 190.16 224.60 269.05 316.05
Crystal System Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c P2i/c
a (R) 12.1621(7) 12.308(3) 12.387(3) 12.503(3)
b (A) 5.6566(3) 5.6482(11) 5.6591(11) 5.6760(11)
c(A) 12.0633(8) 12.161(2) 12.235(2) 12.348(2)
a(®) 90 90 90 90
B () 101.638(6) 101.68(2) 101.65(2) 101.59(2)
vy (©) 90 90 90 90
Volume (A3) 812.85 828.6(3) 839.4(3) 855.4(3)
A 4 4 4 4
Temperature (K) 100 100 100 100

Radiation (A)

Mo Ka (0.71073)

Mo Ka (0.71073)

Mo Ka (0.71073)

Mo Ka (0.71073)

Density (calc)

1.554 1.801 2.127 2.453

(g/cm3)

R-int 0.037 0.045 0.039 0.042

Final R indices ) R1 =0.048, wR2 R1=0.041, wR2 R1 =0.043, wR2
Not provided

[1>2a(1)] =0.119 =0.103 =0.108
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Table 2: Selected Bond Lengths (A) for 4-Nitro-3-phenylisoxazole.

Bond Length (A)[1]
C3-N2 1.3110(15)
N2-O1 1.4283(13)
01-C5 1.2202(15)

Experimental Protocols

A generalized workflow for the synthesis and structural analysis of 4-nitroisoxazole derivatives
is presented below. Specific details may vary depending on the target molecule.

Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common synthetic route involves the [3+2] cycloaddition reaction between a nitrile N-oxide
and a nitroalkene.[2]

» Preparation of the Nitrile N-oxide Precursor: Substituted benzaldehyde oximes are often
used as precursors.

« In situ Generation of Nitrile N-oxide: The oxime is treated with a suitable oxidizing agent,
such as N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA).

o Cycloaddition Reaction: The in situ generated nitrile N-oxide reacts with a nitroalkene, for
instance, (E)-N,N-dimethyl-2-nitroethen-1-amine, in a solvent like N,N-dimethylformamide
(DMF) at room temperature.

o Work-up and Purification: The reaction mixture is typically quenched with water and
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed, dried, and concentrated. The crude product is then purified by column
chromatography on silica gel.

Single Crystal X-ray Crystallography
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The following protocol outlines the key steps for determining the crystal structure of a 4-
nitroisoxazole derivative.

» Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a solution of the purified compound in an appropriate solvent or solvent
mixture (e.g., ethyl acetate/petroleum ether).

o Data Collection:

[e]

A suitable single crystal is selected and mounted on a goniometer head.

o

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize
thermal motion and radiation damage.

o

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic
X-ray source (e.g., Mo Ka radiation) and a detector.

o

A series of diffraction images are recorded as the crystal is rotated.

» Data Processing:

o The collected diffraction images are processed to determine the unit cell parameters,
space group, and the intensities of the reflections.

o Software packages are used for data integration, scaling, and absorption correction.

e Structure Solution and Refinement:

o

The crystal structure is solved using direct methods or Patterson methods to obtain an
initial model of the atomic positions.

o The structural model is refined by full-matrix least-squares methods against the
experimental diffraction data.

o Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located
in the difference Fourier map or placed in calculated positions and refined using a riding
model.
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o The final refined structure is validated using crystallographic software to check for
geometric consistency and other quality indicators.

o Data Deposition: The final atomic coordinates and related experimental data are deposited in
a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the
synthesized compounds.

Synthesis X-ray Crystallography
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Caption: Experimental workflow from synthesis to crystallographic analysis.

4-Nitro-3-phenylisoxazole
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Caption: Relationship between the parent compound and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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